Metatartaric acid
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Overview
Description
Metatartaric acid is a polymeric lactone derived from tartaric acid through a dehydration reaction. It is commonly used as a food additive, particularly in the wine industry, where it serves as an acidity regulator and prevents the precipitation of potassium hydrogen tartrate and calcium tartrate . The compound is characterized by its variable composition and molecular weights, making it a versatile additive in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Metatartaric acid is synthesized by heating tartaric acid under controlled conditions. The dehydration reaction typically occurs at temperatures ranging from 150 to 170 °C, either under atmospheric pressure or reduced pressure . This process results in the formation of a polymeric, yellowish-brown melted mass without a defined chemical structure . The product is then ground to suitable particle sizes for use as a stabilization agent .
Industrial Production Methods: In industrial settings, the production of this compound involves the same dehydration process but on a larger scale. The primary constituents of the product are the ditartaric monoester and diester, formed by the combination of two molecules of tartaric acid with water loss . The effectiveness of this compound in preventing tartaric precipitation is directly related to the rate of esterification .
Chemical Reactions Analysis
Types of Reactions: Metatartaric acid primarily undergoes hydrolysis reactions. When exposed to aqueous solutions, it hydrolyzes back to tartaric acid . This reaction is accelerated at higher temperatures, such as 100 °C, but occurs more slowly at cold temperatures .
Common Reagents and Conditions: The hydrolysis of this compound typically involves water as the primary reagent. The reaction conditions can vary, but it is most effective at elevated temperatures .
Major Products Formed: The primary product formed from the hydrolysis of this compound is tartaric acid . This reaction is significant in the context of its use in the wine industry, where the stability of this compound is crucial for preventing tartrate precipitation .
Scientific Research Applications
Metatartaric acid has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a stabilizing agent in various reactions and processes . In biology and medicine, its role as an acidity regulator makes it valuable in the formulation of pharmaceuticals and other biological products . Industrially, this compound is widely used in the wine industry to prevent tartrate precipitation, ensuring the stability and clarity of wines .
Mechanism of Action
The mechanism of action of metatartaric acid involves its ability to inhibit the crystallization of potassium hydrogen tartrate and calcium tartrate in wines . This is achieved through its polymeric structure, which interferes with the nucleation and growth of tartrate crystals . The molecular targets and pathways involved in this process are primarily related to the interaction between this compound and the ions present in the wine .
Comparison with Similar Compounds
Similar Compounds:
- Tartaric acid
- Sodium carboxymethylcellulose (CMC)
- Potassium bitartrate
Comparison: Metatartaric acid is unique in its ability to prevent tartrate precipitation in wines, a property not shared by tartaric acid or potassium bitartrate . Sodium carboxymethylcellulose (CMC) is another compound used for similar purposes, but this compound is often preferred due to its effectiveness and cost-efficiency . Unlike tartaric acid, which can precipitate as potassium bitartrate, this compound remains soluble and prevents such precipitation .
Properties
CAS No. |
39469-81-3 |
---|---|
Molecular Formula |
C8H8O10 |
Molecular Weight |
264.14 g/mol |
IUPAC Name |
2-[5-[carboxy(hydroxy)methyl]-3,6-dioxo-1,4-dioxan-2-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H8O10/c9-1(5(11)12)3-7(15)18-4(8(16)17-3)2(10)6(13)14/h1-4,9-10H,(H,11,12)(H,13,14) |
InChI Key |
KWBYTEOPKORPPY-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(=O)OC(C(=O)O1)C(C(=O)O)O)C(C(=O)O)O |
physical_description |
Crystalline or powder form with a white or yellowish colour. Very deliquescent with a faint odour of caramel |
solubility |
Very soluble in water and ethanol |
Origin of Product |
United States |
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